(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c1-2-9-22-15-8-7-14(27(20,24)25)10-16(15)26-18(22)21-17(23)13-5-3-12(11-19)4-6-13/h1,3-8,10H,9H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNPAJPDKFLVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzothiazole ring, followed by functional group modifications to introduce the cyano, prop-2-yn-1-yl, and sulfamoyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, such as continuous flow chemistry, to ensure consistent quality and efficiency. The use of automated reactors and precise control over reaction parameters would be essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Case Studies
- In Vitro Studies : Studies have demonstrated that compounds targeting CAs can significantly reduce cell proliferation in various cancer cell lines. For instance, a study highlighted the effectiveness of similar compounds in reducing the viability of breast and prostate cancer cells through apoptosis induction .
- In Vivo Models : Animal models have shown promising results where treatment with related compounds led to decreased tumor sizes and improved survival rates in mice bearing xenografted tumors .
Role in Inflammation
The compound's structure suggests it may function as an anti-inflammatory agent by modulating inflammatory pathways. It is hypothesized to inhibit the NLRP3 inflammasome, a critical component in inflammation-related diseases .
Experimental Evidence
- Animal Models : Inflammation models using zymosan-induced peritonitis showed that related compounds significantly reduced leukocyte migration and cytokine production, indicating strong anti-inflammatory potential .
- Cytokine Modulation : The compound's ability to lower levels of pro-inflammatory cytokines like IL-1β and TNFα has been documented, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotection
There is emerging evidence that compounds similar to (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide may offer neuroprotective effects. They potentially target neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease.
Research Findings
Studies involving positron emission tomography (PET) imaging have shown that targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with high-affinity ligands can visualize microglial activation in neuroinflammation models, suggesting a pathway for therapeutic intervention using related compounds .
Drug Design
The structural characteristics of this compound make it a candidate for further pharmaceutical development. Its ability to modulate various biological targets points towards its potential as a lead compound for new drug formulations.
Synthesis and Optimization
Recent advancements in synthetic methodologies allow for the efficient production of this compound and its analogs. The development of scalable synthesis routes enhances its feasibility for clinical applications, particularly in drug discovery programs focusing on cancer and inflammatory diseases .
Summary Table of Applications
| Application Area | Mechanism/Target | Evidence Type | Key Findings |
|---|---|---|---|
| Anticancer Activity | Inhibition of carbonic anhydrases | In vitro & In vivo studies | Reduced cell proliferation; tumor size reduction |
| Anti-inflammatory | Modulation of NLRP3 inflammasome | Animal models | Decreased leukocyte migration; cytokine reduction |
| Neurological | Targeting CSF1R | Imaging studies | Visualization of neuroinflammation |
| Pharmaceutical Development | Drug design & synthesis optimization | Synthesis reports | Scalable synthesis routes developed |
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, synthetic routes, physicochemical properties, and inferred biological relevance.
Structural Analogues and Substituent Effects
Key Observations :
Key Observations :
- High yields (63–80%) are achievable for benzamide-thiazole/thiadiazole hybrids via reflux and crystallization .
Physicochemical Properties
Key Observations :
- The target’s cyano group would produce a distinct IR peak (~2200 cm⁻¹), absent in carbamoyl or sulfonyl analogs .
- Sulfamoyl (-SO2NH2) may show broad NMR peaks for NH2 protons, contrasting with azepane-sulfonyl’s sharp alkyl signals .
Biological Activity
(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and data surrounding its biological activity.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula, which indicates the presence of a thiazole ring, a sulfamoyl group, and a cyano group. The molecular formula is C18H18N4O2S, with a molecular weight of approximately 358.43 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 358.43 g/mol |
| IUPAC Name | (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
Antidiabetic Properties
Research has indicated that compounds similar to (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antidiabetic activity. For instance, studies have shown that derivatives containing sulfonamide structures can act as potent inhibitors of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. These findings suggest that the compound may possess similar inhibitory effects, potentially aiding in the management of type 2 diabetes .
Anti-inflammatory Effects
The compound has been studied for its ability to inhibit the NLRP3 inflammasome, a critical player in inflammatory responses. Inhibition of this pathway has implications for treating various inflammatory diseases. The sulfonamide moiety is often associated with anti-inflammatory properties, which could be relevant for (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide as well .
Case Studies and Research Findings
- Antidiabetic Activity : A study evaluated various benzamide derivatives for their α-glucosidase inhibitory activity, revealing IC50 values ranging from 10.75 μM to 130.90 μM. This suggests that modifications in the structure significantly influence biological activity .
- Inflammation Inhibition : Compounds with sulfonamide groups were shown to effectively inhibit NLRP3 inflammasome activation in vitro, indicating a potential mechanism for reducing inflammation-related diseases .
- Antimicrobial Screening : A series of thiazole derivatives were screened for their antibacterial properties against common pathogens, yielding promising results that support further exploration into the antimicrobial potential of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
